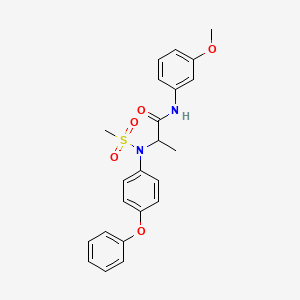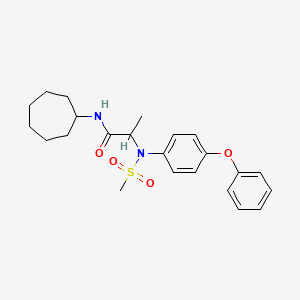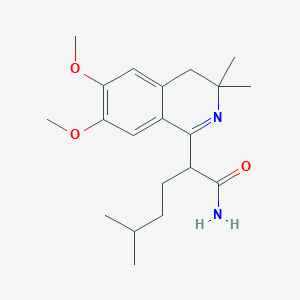![molecular formula C26H29N5O3 B4015847 1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015847.png)
1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Übersicht
Beschreibung
The compound “1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” is a heterocyclic compound with a pyrimidine nucleus . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is confirmed by physicochemical properties and spectral data (IR, NMR, Mass and elemental analyses) . The specific molecular structure analysis for this compound is not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
TCMDC-124348, which features a quinazolinedione core, exhibits promising antimalarial activity . It has been tested against P. falciparum 3D7 , a strain of the parasite that causes malaria . The compound’s antimalarial activity and low toxicity were reported by GlaxoSmithKline (GSK) .
Anticancer Activity
In addition to its antimalarial properties, TCMDC-124348 has also shown anticancer activity . Specifically, it has been evaluated for its anti-proliferative activity against the MCF-7 cell line , a type of breast cancer cell .
Anti-inflammatory Activity
Quinazolinedione, the core structure of TCMDC-124348, is known for its wide range of biological activities, including anti-inflammatory effects . While specific studies on TCMDC-124348’s anti-inflammatory activity are not mentioned, its quinazolinedione core suggests potential in this area.
Drug Discovery
TCMDC-124348 serves as a significant pharmacophore in drug discovery due to its broad spectrum of biological activities . Its structure and properties make it a valuable starting point for the development of new drugs.
Lead Optimization
The compound has been used in lead optimization studies, where researchers modify a compound to improve its efficacy, selectivity, and safety . These studies have focused on the replacement of the valine linker moiety and the m-anisidine moiety in TCMDC-124348 .
Green Chemistry
The synthesis of TCMDC-124348 has been described using low-cost chemicals and greener alternatives where possible . This approach aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.
Wirkmechanismus
Target of Action
The primary target of TCMDC-124348 is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an essential enzyme in the life cycle of the malaria parasite, Plasmodium falciparum. It plays a crucial role in protein synthesis by attaching the amino acid asparagine to its corresponding tRNA, which is then used in the construction of proteins .
Mode of Action
TCMDC-124348 interacts with its target, PfAsnRS, through a mechanism known as reaction hijacking . This process involves the formation of an adduct between the compound and the enzyme, which inhibits the enzyme’s activity . Specifically, TCMDC-124348 inhibits protein translation and activates the amino acid starvation response .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124348 affects the protein synthesis pathway in Plasmodium falciparum . By blocking the activity of PfAsnRS, the compound prevents the proper formation of proteins, leading to an amino acid starvation response . This disruption in protein synthesis can lead to the death of the parasite .
Pharmacokinetics
The compound has a molecular weight of 459.540 Da and a logP of 1.38, suggesting it may have good oral bioavailability . .
Result of Action
The result of TCMDC-124348’s action is the inhibition of protein synthesis in Plasmodium falciparum, leading to an amino acid starvation response . This disruption in the parasite’s normal biochemical processes can lead to its death, making TCMDC-124348 a potential antimalarial agent .
Eigenschaften
IUPAC Name |
7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-4-34-15-9-14-30-22(27)20(25(32)28-18(3)19-11-6-5-7-12-19)16-21-24(30)29-23-17(2)10-8-13-31(23)26(21)33/h5-8,10-13,16,18,27H,4,9,14-15H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJINWMKJNWTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NC(C)C3=CC=CC=C3)C(=O)N4C=CC=C(C4=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-dimethyl-2-methylene-N-(4-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4015769.png)

![N~1~-(sec-butyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4015788.png)

![N-[1-(hydroxymethyl)propyl]-2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide](/img/structure/B4015801.png)
![7-(3-chlorophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B4015812.png)
![3-[(cyclopropylmethyl)(propyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4015824.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4015834.png)
![4,4-dimethyl-1-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4015838.png)
![ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4015863.png)
![ethyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B4015865.png)
![1-(3-ethoxypropyl)-2-imino-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4015873.png)
![2-{2-[4-(phenoxyacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4015881.png)